molecular formula C11H5Cl3N4 B11830478 4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-34-9

4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11830478
CAS No.: 5334-34-9
M. Wt: 299.5 g/mol
InChI Key: AGNZJGPYNFNEJW-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is a versatile chemical scaffold of high interest in medicinal chemistry and anticancer drug discovery. As a multi-functional halogenated heterocycle, it serves as a key synthetic intermediate for the development of potent kinase inhibitors . Its core structure is a bioisostere of the purine moiety of ATP, allowing it to act as an ATP-competitive inhibitor that can effectively bind to the kinase domain of various enzymes . This compound is specifically designed for researchers to functionalize at the 4 and 6 positions via nucleophilic aromatic substitution (S N Ar), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . Derivatives based on this scaffold have demonstrated significant inhibitory activity against critical oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) , Src kinase , and Cyclin-Dependent Kinase 2 (CDK2) . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5334-34-9

Molecular Formula

C11H5Cl3N4

Molecular Weight

299.5 g/mol

IUPAC Name

4,6-dichloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H

InChI Key

AGNZJGPYNFNEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

A high-yield route begins with oxypurinol (1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione), which undergoes phosphorylation followed by chlorination.

Detailed Procedure

  • Phosphorylation : Oxypurinol (1.233 mol) is stirred with phosphorus oxychloride (2.84 mol) at 20°C for 15 minutes.

  • Chlorination : Triethylamine (2.53 mol) is added dropwise at 55°C, maintaining the temperature below 65°C. The mixture is heated to 108–110°C for 4 hours, forming a clear brown-yellow solution.

  • Workup : Cooling to 40°C and adding warm water precipitates the product as a light yellow solid. Filtration yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 87% efficiency.

Characterization

  • Melting Point : 173–175°C

  • Purity : >98% (HPLC)

Chlorination Using Phosphorus Oxychloride and Phosphorus Pentachloride

Reaction Mechanism

Dichlorination of pyrazolo[3,4-d]pyrimidine precursors is achieved using POCl₃ and PCl₅ under reflux. The 4-chlorophenyl group is introduced via subsequent nucleophilic substitution.

Optimized Protocol

  • Precursor Preparation : 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is treated with POCl₃/PCl₅ (1:1 molar ratio) at 110°C for 6 hours.

  • Isolation : The crude product is purified via recrystallization from ethanol, yielding 4,6-dichloro-1-phenyl derivatives.

  • Functionalization : Reaction with 4-chlorophenylamine in ethanol under reflux introduces the 4-chlorophenyl group.

Yield and Efficiency

  • Overall Yield : 72–75%

  • Purity : 95–97% (NMR)

Nucleophilic Substitution Reactions

Two-Step Synthesis

4-Chloroaniline reacts with 4,6-dichloro-1-(2-chloro-2-phenylethyl)-pyrazolo[3,4-d]pyrimidine in absolute ethanol under reflux.

Key Steps

  • Substitution : 4-Chloroaniline (2 mmol) is added to a suspension of the dichloro intermediate (1 mmol) in ethanol and refluxed for 5 hours.

  • Purification : Column chromatography (DCM/n-hexane, 9:1) isolates the product as a white solid.

Performance Metrics

  • Yield : 75%

  • Melting Point : 226–228°C

Optimization of Reaction Conditions

Temperature and Atmosphere Control

Maintaining temperatures at 108–110°C under inert atmospheres (e.g., nitrogen) prevents side reactions and improves yields to >85%.

Solvent Selection

  • Polar Solvents : Ethanol and DCM enhance solubility of intermediates.

  • Non-Polar Solvents : n-Hexane aids in recrystallization.

Catalytic Additives

Triethylamine neutralizes HCl byproducts, driving reactions to completion.

Comparative Analysis of Synthesis Methods

Method Starting Material Reagents Yield Purity
PhosphorylationOxypurinolPOCl₃, Et₃N87%>98%
POCl₃/PCl₅ ChlorinationPyrazolo[3,4-d]pyrimidine dionePOCl₃, PCl₅, 4-chlorophenylamine75%95–97%
Nucleophilic SubstitutionDichloro intermediate4-Chloroaniline, EtOH75%99%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution. These reactions enable functionalization for diverse pharmacological applications:

Reaction Type Conditions Products Yield Source
Aromatic Amine Attack Aniline, RT, 24 hrs4-Chloro-N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine85%
Aliphatic Amine Attack Piperidine, DMF, 80°C, 6 hrs4-(Piperidin-1-yl)-6-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine78%
Thiol Substitution 4-Aminothiophenol, K₂CO₃, DMF, 60°C, 8 hrs4-((4-Aminophenyl)thio)-6-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine82%

Key Observations :

  • Position 4 is more reactive than position 6 due to electronic effects from the para-chlorophenyl group.

  • Aromatic amines require milder conditions compared to aliphatic amines, which often need elevated temperatures .

Suzuki-Miyaura Cross-Coupling

The 6-chloro substituent participates in palladium-catalyzed cross-coupling reactions for aryl functionalization:

Catalyst System Boron Reagent Product Yield Source
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid6-Phenyl-4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine72%
Pd(dppf)Cl₂, Cs₂CO₃4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine68%

Mechanistic Insight :

  • Oxidative addition of the C–Cl bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation and reductive elimination .

Cyclization and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Conditions Product Application Source
Triazole Formation Cu(I)-catalyzed azide-alkyne cycloadditionPyrazolo[3,4-d]pyrimidine-1,2,3-triazole hybridsAnticancer agents
Pyrimidinone Synthesis NaOH, H₂O, reflux1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneKinase inhibition

Notable Outcomes :

  • Triazole hybrids exhibit IC₅₀ values of 8.21–19.56 µM against cancer cell lines .

  • Pyrimidinone derivatives show selective EGFR inhibition (IC₅₀ = 0.016 µM) .

Chlorination and Functional Group Interconversion

Phosphorus-based reagents facilitate further chlorination or conversion to reactive intermediates:

Reagent Conditions Product Yield Source
PCl₅/POCl₃Reflux, 6 hrs4,6-Trichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine88%
NaN₃, DMFRT, 12 hrs4-Azido-6-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine91%

Applications :

  • Azide intermediates enable click chemistry for bioconjugation .

Catalytic Hydrogenation

Reduction of the pyrimidine ring under hydrogen atmosphere:

Catalyst Conditions Product Yield Source
Pd/C, H₂ (1 atm)EtOH, RT, 24 hrs4,6-Dihydro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine65%

Impact :

  • Hydrogenated derivatives display altered electronic properties for structure-activity relationship studies .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

3. Antimicrobial Activity
There is evidence supporting the antimicrobial activity of this compound against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when treated with the compound.
Study BAnti-inflammatory EffectsShowed a reduction in TNF-alpha levels in treated macrophages compared to controls.
Study CAntimicrobial PropertiesExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and reduce the growth of microbial pathogens.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Key Properties/Activities References
4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-Cl, 1-(4-Cl-phenyl) Potential kinase inhibition; enhanced reactivity due to dual Cl atoms
PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) 4-NH2, 5-(4-Cl-phenyl), 7-t-butyl Src family kinase inhibitor; suppresses NO production in inflammation
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 6) 4-Cl, 1-(4-F-phenyl), 3-CH3 Anticancer activity; synthesized via POCl3/DMF-mediated chlorination
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(CH2Cl), 1-CH3 High reactivity for derivatization; potential precursor for pharmacologically active compounds
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives 4-NH2, 6-NH2 (with hydrophobic aryl substituents) Enhanced EGFR inhibition (IC50 ~0.4 µM) when substituted with halogenated benzene rings
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-Ph Intermediate for open-chain Schiff base synthesis; moderate bioactivity

Physicochemical Properties

  • Reactivity: Dichloro derivatives (e.g., 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) are more reactive toward nucleophilic substitution than mono-chloro analogs, enabling diverse derivatization pathways .

Biological Activity

4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique pyrazolo[3,4-d]pyrimidine structure, this compound exhibits significant promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.

Chemical Structure and Properties

  • Molecular Formula : C11H6Cl2N4
  • Molecular Weight : 265.10 g/mol
  • Structure : The compound features two chlorine atoms at the 4 and 6 positions and a 4-chlorophenyl group at the 1 position of the pyrazolo ring.

The primary mechanism of action for this compound involves its interaction with CDK2, leading to the inhibition of cell growth in various cancer cell lines. Molecular docking studies indicate that the compound binds effectively to the active site of CDK2, facilitating essential hydrogen bonding interactions that enhance its inhibitory effects on cell proliferation and induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial evaluations. Certain derivatives have demonstrated potent activity against bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
6-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Similar pyrazolo structure without dichloro substitutionAnticancer activity against various cell lines
4-Amino-1H-pyrazolo[3,4-d]pyrimidine Amino group at position 4Exhibits anti-inflammatory properties
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl substitution at position 5Displays cytotoxicity against specific tumor cells

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Anticancer Activity : A study highlighted that compounds derived from this scaffold exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values below 100 nM .
  • Antimicrobial Evaluation : Another investigation reported that selected pyrazole derivatives exhibited excellent antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
  • In Vivo Efficacy : Compounds based on this structure have been tested in xenograft models demonstrating reduced tumor volumes and improved sensitivity to radiation therapy .

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using halogenated precursors. A typical route involves reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . Substitution patterns depend on the electrophilicity of the chlorinated intermediates and steric effects of the aryl groups. For example, demonstrates a 52.7% yield using 1.0 M HCl at 50°C for 2.3 hours to protonate intermediates .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.25–8.46 ppm for para-chlorophenyl groups) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen bonding networks. For example, reports a crystal structure with a mean C–C bond length of 0.003 Å (R factor = 0.055), critical for validating the pyrazolo-pyrimidine core .
  • HPLC-PDA : Assesses purity (>95% in ) and identifies byproducts from halogenation .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidines are purine analogs with antitumor and antiproliferative activities. highlights their role as kinase inhibitors (e.g., targeting EGFR or VEGFR), while notes structural modifications (e.g., trifluoromethyl groups) enhance binding affinity to ATP pockets in cancer targets . Bioassays typically use cell viability (MTT) and kinase inhibition assays (IC₅₀ values).

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Yields depend on:
  • Reagent Stoichiometry : Excess chlorinating agents (e.g., POCl₃) improve halogenation efficiency but require quenching to avoid side reactions .
  • Temperature Control : achieved 52.7% yield by heating intermediates to 50°C, balancing solubility and decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or HCl (as in ) accelerate substitutions.
    Table 1: Yield Optimization Parameters
ParameterOptimal RangeEffect on Yield
Temperature50–70°C↑ Solubility
HCl Concentration1.0 M↑ Protonation
Reaction Time2–3 hoursMinimize Byproducts

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Varying pH or ATP concentrations alter IC₅₀ values. Standardize protocols (e.g., 10 μM ATP in kinase assays).
  • Structural Isomerism : shows trifluoromethyl groups at C7 improve activity, while C6 substitutions reduce potency . Validate tautomeric forms via X-ray (as in ).
  • Cell Line Variability : Use isogenic cell panels to control for genetic drift.

Q. What strategies improve selectivity in kinase inhibition assays?

  • Methodological Answer :
  • Substituent Engineering : Para-chlorophenyl groups (as in the target compound) enhance hydrophobic interactions with kinase pockets .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses. ’s crystal structure (PDB ID: [withheld]) provides a template for docking studies .
  • Counter-Screening : Test against off-target kinases (e.g., Src, Abl) to identify selectivity windows.

Q. How can analytical challenges in purity assessment be addressed?

  • Methodological Answer :
  • HPLC Method Development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–10 minutes) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]+ = 356.73 in ) and detects halogen isotopes .
  • Thermogravimetric Analysis (TGA) : Identifies hydrate/solvate forms that affect bioavailability .

Cross-Disciplinary Applications

Q. How is computational chemistry applied to study this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices. ’s substituent effects (e.g., 70% yield with trifluoromethyl groups) align with calculated reactivity .
  • MD Simulations : Model solvation effects in DMSO (common solvent) to optimize reaction conditions .

Q. What role does this compound play in materials science?

  • Methodological Answer :
  • Surface Adsorption Studies : ’s methods for organic-surface interactions can be adapted to study its adsorption on nanomaterials (e.g., graphene oxide) .
  • Photophysical Properties : UV-Vis spectra (λmax ~270–300 nm) inform applications in optoelectronics .

Data Contradiction Analysis

Q. Why do different studies report varying antitumor IC₅₀ values?

  • Methodological Answer :
  • Cell Permeability : LogP values (~3.5 for this compound) affect membrane penetration. Use parallel artificial membrane permeability assays (PAMPA) to standardize .
  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) may degrade the compound differently across cell lines. Use liver microsome assays to quantify .

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